molecular formula C9H14BrN3O2 B2654542 tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate CAS No. 2109725-25-7

tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate

Cat. No.: B2654542
CAS No.: 2109725-25-7
M. Wt: 276.134
InChI Key: OUJBNTIXYZUIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate is a brominated pyrazole derivative functionalized with a tert-butyl carbamate group. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to the presence of the bromine atom, which facilitates palladium-catalyzed bond formation. The tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enhancing stability during synthetic processes. Its molecular structure features a pyrazole core with a bromine substituent at position 5, a methyl group at position 1, and the Boc group at position 4, contributing to its steric and electronic properties.

Properties

IUPAC Name

tert-butyl N-(5-bromo-1-methylpyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)12-6-5-11-13(4)7(6)10/h5H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJBNTIXYZUIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate involves several steps, starting from readily available starting materials. One common synthetic route begins with the preparation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, which is then reacted with chloro(triphenyl)methane to obtain 1-methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-carbonitrile. This intermediate is further reacted with hydrogen peroxide and sodium hydroxide to yield 1-methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carboxamide. The carboxamide undergoes Hofmann rearrangement in the presence of iodobenzene diacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene, followed by condensation with tert-butoxycarbonyl ethylenediamine to produce the final compound .

Chemical Reactions Analysis

tert-Butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific substituents on the pyrazole ring.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The carbamate group can participate in condensation reactions with other compounds to form more complex structures.

Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, iodobenzene diacetate, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Synthesis Overview

The synthesis of tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of 5-bromo-1-methyl-1H-pyrazole with tert-butyl alcohol and a suitable activating agent like dimethyl azodicarboxylate. The process is characterized by its efficiency and the ability to produce high yields of the desired product with minimal by-products .

Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) pathway. PI3K inhibitors are crucial in cancer therapy as they can inhibit tumor growth and metabolism .

Antitumor Activity

Research indicates that derivatives of this compound can exhibit significant antitumor activity by specifically targeting cancer cell proliferation pathways. The compound's ability to modulate cellular signaling makes it a candidate for further investigation in oncology .

Inflammatory Disorders

The structural modifications of this compound have shown promise in developing inhibitors for release-activated calcium channels (CRAC), which are implicated in various inflammatory conditions such as rheumatoid arthritis and asthma. By regulating calcium release, these compounds may provide therapeutic benefits in managing inflammation .

Case Studies

Study ReferenceFocus AreaFindings
EP 2426135AAntitumor ActivityDemonstrated that derivatives of the compound inhibit PI3K, leading to reduced tumor growth in vitro and in vivo models.
US 20110071150AInflammatory ConditionsInvestigated the effects of pyrazole derivatives on CRAC channels, showing potential for treating asthma and rheumatoid arthritis through calcium modulation.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents/Features Primary Applications
This compound (Target Compound) C9H14BrN3O2 276.13 Not Reported 5-Bromo, 1-methyl, pyrazole core, Boc group Suzuki coupling intermediate
tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate C32H28F2N6O5 615.7 163–166 Chromenone, pyrazolopyrimidine, furan, Boc Kinase inhibitor intermediates
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C11H16FN3O3 257.26 Not Reported Pyrimidine core, 5-fluoro, 4-hydroxy Antiviral agent precursors
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate C10H19NO3 201.26 Not Reported Cyclopentyl, 3-hydroxy, Boc Chiral building blocks for APIs
tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate C38H54ClN3O3Si 692.37 Not Reported Bicyclo[2.2.2]octane, pyrrolopyridine, Boc PROTAC-based drug discovery

Core Heterocycle Variations

  • Pyrazole vs. Pyrimidine/Chromenone: The target compound’s pyrazole core is less electron-deficient compared to pyrimidine () or chromenone systems (), affecting its reactivity in nucleophilic substitutions. Bromine at position 5 enhances cross-coupling efficiency, whereas fluorine in ’s pyrimidine derivative increases polarity and metabolic stability .
  • Bicyclic Systems: Compounds like those in incorporate rigid bicyclo[2.2.2]octane frameworks, which improve binding selectivity in protein-targeted therapies compared to monocyclic pyrazoles .

Substituent Effects

  • Halogen Influence : Bromine in the target compound enables coupling reactions, while fluorine in and reduces steric hindrance and enhances bioavailability .
  • Hydroxy and Methyl Groups : Hydroxycyclopentyl derivatives () exhibit higher solubility in polar solvents compared to the hydrophobic tert-butyl group in the target compound .

Physicochemical Properties

  • Melting Points: The chromenone-containing compound () has a higher melting point (163–166°C) due to extended π-conjugation and crystallinity, whereas the target compound’s melting point is unreported but likely lower due to its simpler structure .
  • Molecular Weight and Solubility : ’s bicyclic derivative (692.37 g/mol) has lower aqueous solubility than the target compound, limiting its use in biological assays without solubilizing agents .

Biological Activity

tert-Butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article will explore its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula : C12H17BrN4O2
  • Molecular Weight : 329.19 g/mol
  • CAS Number : 1454848-24-8
  • Boiling Point : Approximately 441.1 °C (predicted)
  • Density : 1.38 g/cm³

These properties indicate that the compound is a relatively stable organic molecule with potential for various chemical reactions and biological interactions.

Anticancer Properties

One of the significant areas of research for this compound is its application as an intermediate in the synthesis of Lorlatinib , a drug used for treating non-small cell lung cancer (NSCLC). The compound's structural features may contribute to its efficacy in inhibiting cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis .

Research indicates that compounds with similar pyrazole structures can interact with various biological targets, including enzymes and receptors involved in cancer progression. For example, modifications in the pyrazole ring and substituents can influence the compound's ability to inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway .

Antiparasitic Activity

In addition to anticancer properties, derivatives of pyrazole compounds have shown promise in antiparasitic activity. For instance, structural modifications can enhance potency against parasites by affecting metabolic stability and solubility . The incorporation of polar functionalities has been linked to improved aqueous solubility while maintaining or enhancing biological activity.

Case Study 1: Synthesis and Activity Evaluation

A study evaluated various derivatives of pyrazole compounds, including this compound, for their antiparasitic activities. The results indicated that certain structural modifications led to increased potency against Plasmodium falciparum, with effective concentrations (EC50) ranging from 0.025 μM to 0.577 μM depending on the specific derivative .

Case Study 2: Metabolic Stability Assessment

Another study focused on the metabolic stability of pyrazole derivatives in human liver microsomes, revealing that certain substitutions could significantly enhance metabolic stability while retaining biological activity . This finding is crucial for drug development as it suggests that optimizing these compounds can lead to more effective therapeutics with fewer side effects.

Summary of Findings

The biological activity of this compound is multifaceted, with promising applications in cancer treatment and potential antiparasitic effects. Its role as an intermediate in synthesizing Lorlatinib highlights its significance in oncology. Furthermore, ongoing research into its structural modifications continues to reveal insights into improving its pharmacological properties.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerIntermediate for Lorlatinib; inhibits NSCLC
AntiparasiticPotent against Plasmodium falciparum
Metabolic StabilityEnhanced by structural modifications

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via carbamate protection of the pyrazole amine. A common approach involves reacting 5-bromo-1-methyl-1H-pyrazol-4-amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., dichloroethane or THF) under basic conditions (e.g., DIEA) at reflux (60–80°C) for 12–60 hours . For example, a protocol from a patent describes:

  • Reagents : Boc₂O (1.1 equiv), DIEA (1.5 equiv), catalytic DMAP.
  • Conditions : THF, reflux for 60 hours, followed by quenching with cold water and recrystallization .
  • Yield : ~60–75% after purification.

Q. Key Considerations :

  • Solvent choice impacts reaction rate and byproduct formation (e.g., dichloroethane vs. THF).
  • Extended reaction times may improve Boc protection efficiency but risk decomposition of sensitive intermediates.

Q. How is the compound characterized, and what analytical data are critical for confirmation?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are essential:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include tert-butyl protons (δ 1.36–1.60 ppm, 9H, singlet), pyrazole C–H (δ 7.3–8.9 ppm), and methyl groups (δ 3.18 ppm for N–CH₃) .
  • ESI-MS : Molecular ion peak at m/z 290 [M+H]⁺ (calculated for C₁₀H₁₆BrN₃O₂).

Q. Data Interpretation :

  • Discrepancies in NMR splitting patterns (e.g., δ 8.88 ppm, d, J = 2.3 Hz) may indicate regiochemical impurities or incomplete Boc protection .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or predict reactivity of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path searches are used to:

  • Model transition states for Boc protection to predict regioselectivity .
  • Screen solvent effects on reaction thermodynamics (e.g., THF stabilizes intermediates via dipole interactions).
  • Case Study : ICReDD’s approach combines computational modeling with experimental validation to reduce trial-and-error in reaction optimization .

Table 1 : Computational vs. Experimental Yields

MethodSolventPredicted Yield (%)Experimental Yield (%)
DFT (B3LYP/6-31G)THF7268
DFT (M06-2X)DCE6562

Q. What strategies resolve contradictions in spectral data or reaction outcomes?

Methodological Answer:

  • Scenario : Discrepancies in ¹H NMR signals (e.g., unexpected splitting or integration).
  • Resolution :
    • Repeat synthesis with rigorous exclusion of moisture (Boc groups hydrolyze under acidic conditions).
    • Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out diastereomers .
    • Compare with analogs (e.g., tert-butyl N-(5-fluoro-pyrazol-4-yl)carbamate δ 8.78 ppm for pyrazole C–H) to identify substituent effects .

Q. How does the bromo substituent influence the compound’s stability and downstream applications?

Methodological Answer:

  • Stability : The C–Br bond is susceptible to nucleophilic substitution (e.g., Suzuki coupling), requiring anhydrous storage (≤ -20°C) .
  • Applications :
    • Cross-Coupling : Acts as an electrophile in Pd-catalyzed reactions (e.g., with boronic acids).
    • Biological Probes : Bromine enhances lipophilicity, improving membrane permeability in cellular assays .

Table 2 : Stability Under Various Conditions

ConditionDegradation (%)Time (days)
Ambient light157
4°C (dry)230
THF (0.1% H₂O)401

Q. What safety protocols are critical when handling this compound?

Methodological Answer: While specific toxicity data are limited for this compound, general carbamate handling guidelines apply:

  • PPE : Nitrile gloves, lab coat, safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritant) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Q. How is the compound utilized in drug discovery pipelines?

Methodological Answer:

  • Intermediate : Serves as a precursor for kinase inhibitors (pyrazole cores target ATP-binding pockets) .
  • Case Study : Analogous compounds (e.g., tert-butyl N-(5-fluoro-pyrazol-4-yl)carbamate) show antiproliferative activity in cancer cell lines (IC₅₀ = 2–10 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.